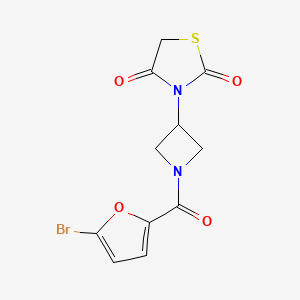

3-(1-(5-Bromofuran-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione

Description

3-(1-(5-Bromofuran-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione is a heterocyclic compound featuring a thiazolidine-2,4-dione core substituted with a 5-bromofuran-2-carbonyl moiety linked via an azetidine ring. This structure combines pharmacophoric elements known for diverse biological activities:

Properties

IUPAC Name |

3-[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O4S/c12-8-2-1-7(18-8)10(16)13-3-6(4-13)14-9(15)5-19-11(14)17/h1-2,6H,3-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDFWITFCKIRCMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=C(O2)Br)N3C(=O)CSC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(5-Bromofuran-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the 5-bromofuran-2-carbonyl intermediate: This step involves the bromination of furan-2-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

Synthesis of the azetidin-3-yl intermediate: This step involves the reaction of an appropriate azetidine derivative with the 5-bromofuran-2-carbonyl intermediate under controlled conditions.

Formation of the thiazolidine-2,4-dione core: This step involves the cyclization of the azetidin-3-yl intermediate with a thiazolidine-2,4-dione precursor, typically using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(1-(5-Bromofuran-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: The compound can be reduced using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom in the 5-bromofuran-2-carbonyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) in acetic acid or potassium permanganate (KMnO4) in water.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA) or sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atom.

Scientific Research Applications

3-(1-(5-Bromofuran-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.

Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-(1-(5-Bromofuran-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by:

Inhibiting enzymes: The compound can inhibit the activity of specific enzymes involved in various biological processes.

Modulating receptors: The compound can bind to and modulate the activity of specific receptors on the surface of cells.

Interfering with signaling pathways: The compound can interfere with intracellular signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Key Observations :

- The target compound’s azetidine-5-bromofuran substituent is distinct from the benzylidene, piperidinyl, or coumarinyl groups in analogs. This may influence solubility and steric interactions .

- Synthesis of similar compounds often employs Knoevenagel condensation or Mannich reactions, suggesting plausible routes for the target compound .

Table 2: Reported Activities of Analogous Compounds

Key Observations :

- Brominated analogs (e.g., TM17, 5k in ) show enhanced anti-inflammatory and cytotoxic activities, likely due to halogen-induced electronic effects .

- The azetidine group in the target compound may mimic the conformational constraints of piperidinyl or morpholino substituents in kinase inhibitors (e.g., YPC-21440) .

Physicochemical and Pharmacokinetic Trends

Biological Activity

The compound 3-(1-(5-bromofuran-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione is a thiazolidine derivative that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes current research findings regarding its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships.

- IUPAC Name : this compound

- Molecular Formula : C₁₆H₁₄BrN₃O₂

- Molecular Weight : 360 Da

- LogP : 2.42 (indicating moderate lipophilicity)

Biological Activity Overview

Recent studies have highlighted the compound's promising biological activities, particularly its anticancer properties. The following sections detail specific findings from various research efforts.

Anticancer Properties

A significant study focused on the synthesis and biological evaluation of thiazolidine derivatives, including this compound, revealed its potential as a VEGFR-2 inhibitor. The study reported that:

- The compound demonstrated IC₅₀ values ranging from 13.56 to 17.8 μM against various cancer cell lines (HT-29, A-549, and HCT-116) .

- It induced apoptosis in HT-29 cells, increasing apoptosis from 3.1% to 31.4% , and led to cell cycle arrest in the S phase .

The mechanism by which this compound exerts its anticancer effects appears to involve:

- VEGFR-2 Inhibition : The compound inhibits VEGFR-2, a critical receptor involved in tumor angiogenesis.

- Apoptosis Induction : Increased levels of pro-apoptotic protein BAX (4.8-fold) and decreased levels of anti-apoptotic protein Bcl-2 (2.8-fold) were observed .

- Caspase Activation : Enhanced activities of caspase-8 and caspase-9 (1.7 and 3.2-fold increases, respectively) suggest activation of the apoptotic pathway .

Structure-Activity Relationship (SAR)

The presence of the bromofuran moiety appears to enhance the compound's biological activity. Modifications in the thiazolidine structure can significantly affect its potency and selectivity against cancer cells.

Data Table: Biological Activity Summary

| Property | Value |

|---|---|

| IC₅₀ against HT-29 | 13.56 μM |

| IC₅₀ against A-549 | 17.8 μM |

| Apoptosis Induction | Increase from 3.1% to 31.4% |

| BAX/Bcl-2 Ratio | BAX increased by 4.8-fold; Bcl-2 decreased by 2.8-fold |

| Caspase Activation | Caspase-8: 1.7-fold; Caspase-9: 3.2-fold |

Case Studies

In one notable case study involving the compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.